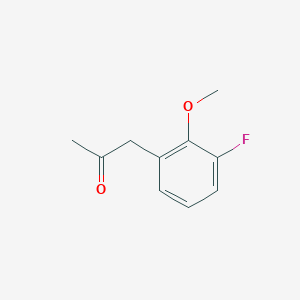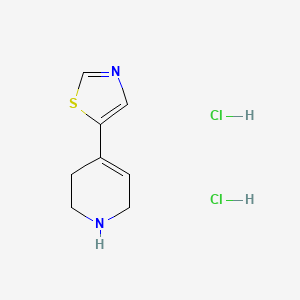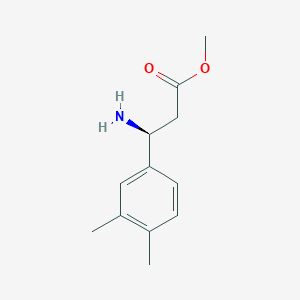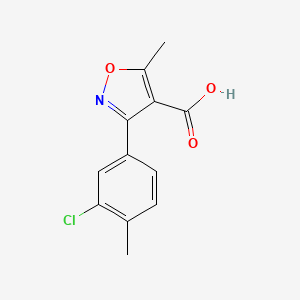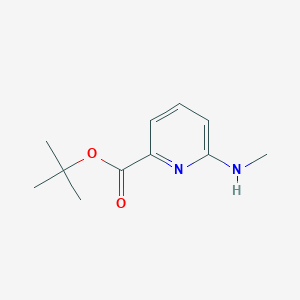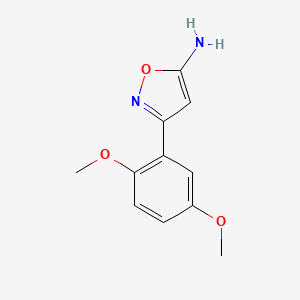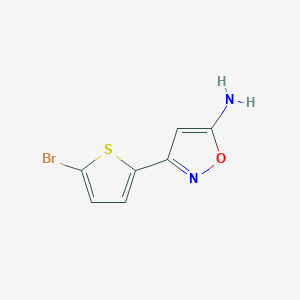
3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine: is an organic compound that features a brominated thiophene ring attached to an oxazole ring with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Oxazole Ring: The brominated thiophene is then subjected to a cyclization reaction with appropriate reagents to form the oxazole ring. This can be achieved using reagents such as hydroxylamine and acetic anhydride.
Amination: The final step involves introducing the amine group to the oxazole ring, which can be done using ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiophene ring.
Cyclization Reactions: The oxazole ring can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination of thiophene.
Hydroxylamine and Acetic Anhydride: Used for the formation of the oxazole ring.
Ammonia or Amines: Used for introducing the amine group.
Major Products Formed
Substituted Thiophenes: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Thiophenes: Resulting from oxidation or reduction reactions.
Cyclized Oxazole Derivatives: Resulting from further cyclization reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of brominated thiophenes and oxazoles with biological systems. It may serve as a probe or a precursor for bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronics and optoelectronics.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromothiophene-2-carboxaldehyde
- 2-Bromo-3-thiophenecarboxylic acid
- 4-Bromo-2-thiophenecarboxaldehyde
Uniqueness
Compared to similar compounds, 3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine stands out due to the presence of both a brominated thiophene ring and an oxazole ring with an amine group. This unique combination of functional groups provides distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
501902-33-6 |
|---|---|
Fórmula molecular |
C7H5BrN2OS |
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
3-(5-bromothiophen-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H5BrN2OS/c8-6-2-1-5(12-6)4-3-7(9)11-10-4/h1-3H,9H2 |
Clave InChI |
FAEPZHPNPKYFMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)C2=NOC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






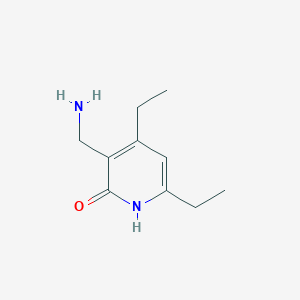

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)

